N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
The compound contains several functional groups including an amide group (-CONH2), a thiadiazole ring, a thioether group (-S-), and a sulfonyl group (-SO2-). These functional groups could potentially contribute to the reactivity and properties of the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these functional groups around the central benzene ring. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the amide group might participate in condensation reactions, while the thiadiazole ring might undergo electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally.Scientific Research Applications
Antimicrobial and Antitumor Activities
Compounds featuring the thiadiazole moiety, such as those synthesized in studies on new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, have shown promising antimicrobial activities. These synthesized compounds were evaluated as antimicrobial agents, with some exhibiting significant activities, suggesting a potential role in the development of new antimicrobial drugs (Gouda et al., 2010).
Another study involving the synthesis of innovative heterocycles incorporating a thiadiazole moiety assessed their insecticidal activity against the cotton leafworm, Spodoptera littoralis. The newly synthesized compounds were identified through various spectroscopic methods and examined for their potential as insecticidal agents, highlighting the application of thiadiazole derivatives in pest control (Fadda et al., 2017).
Cancer Research
In cancer research, derivatives of thiadiazole have been synthesized and characterized for their antibacterial and antifungal activities. This study on heterocyclic compounds N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives showcases the versatility of thiadiazole derivatives in synthesizing compounds with potential antibacterial and antifungal properties, indicating their applicability in developing new cancer therapies (Patel & Patel, 2015).
Safety And Hazards
The safety and hazards associated with the compound would depend on its reactivity and biological activity. Proper safety assessments would need to be conducted to determine this.
Future Directions
Future research could focus on synthesizing the compound and studying its properties and potential applications. This could include investigating its biological activity if it’s intended to be used as a drug.
properties
IUPAC Name |
N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S3/c26-17(21-15-5-1-2-6-15)13-30-20-24-23-19(31-20)22-18(27)14-7-9-16(10-8-14)32(28,29)25-11-3-4-12-25/h7-10,15H,1-6,11-13H2,(H,21,26)(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFSJBYZHQCXDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
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